1,3-Difluoro-4-methyl-2-(trichloromethoxy)benzene
Overview
Description
1,3-Difluoro-4-methyl-2-(trichloromethoxy)benzene is an organic compound with the molecular formula C8H5Cl3F2O. This compound is characterized by the presence of two fluorine atoms, a methyl group, and a trichloromethoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,3-Difluoro-4-methyl-2-(trichloromethoxy)benzene typically involves multiple steps, including halogenation and nucleophilic substitution reactions. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,3-Difluoro-4-methyl-2-(trichloromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms or the trichloromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Scientific Research Applications
1,3-Difluoro-4-methyl-2-(trichloromethoxy)benzene is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 1,3-Difluoro-4-methyl-2-(trichloromethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter the structure and function of target molecules. For example, its nucleophilic substitution reactions can modify the activity of enzymes or receptors by altering their chemical environment .
Comparison with Similar Compounds
1,3-Difluoro-4-methyl-2-(trichloromethoxy)benzene can be compared with other similar compounds, such as:
1,3-Difluoro-2-(trichloromethoxy)benzene: This compound has a similar structure but lacks the methyl group, which can affect its chemical reactivity and applications.
1,3-Difluoro-4-methylbenzene:
4-Methyl-2-(trichloromethoxy)benzene: This compound lacks the fluorine atoms, which can impact its stability and reactivity.
The unique combination of fluorine, methyl, and trichloromethoxy groups in this compound makes it a valuable compound for various scientific research and industrial applications.
Properties
IUPAC Name |
1,3-difluoro-4-methyl-2-(trichloromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3F2O/c1-4-2-3-5(12)7(6(4)13)14-8(9,10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAINLCGRSWZCJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)OC(Cl)(Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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